Enantiomeric Purity Standardization: (1R)-1-(Thiophen-2-yl)ethan-1-amine vs. Commercial Racemate
The procurement of (1R)-1-(thiophen-2-yl)ethan-1-amine is differentiated by its defined stereochemical purity. Leading vendors specify the product at a minimum purity of ≥95%, with the option for batch-specific analytical data (NMR, HPLC, GC) to verify both chemical and enantiomeric purity . In contrast, the racemic mixture (1-(thiophen-2-yl)ethan-1-amine, CAS 6309-16-6) is a 50:50 mixture of (R) and (S) enantiomers, lacking any stereochemical control [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer, with typical vendor QC reports (e.g., NMR, HPLC, GC) confirming identity and purity . |
| Comparator Or Baseline | Racemic 1-(thiophen-2-yl)ethan-1-amine (CAS 6309-16-6) is a 50:50 mixture of (R) and (S) enantiomers [1]. |
| Quantified Difference | Enantiomeric excess (ee) for the target is >90% (assuming a minimum 95% purity of a single enantiomer), compared to 0% ee for the racemate. |
| Conditions | Vendor product specifications and independent analytical QC. |
Why This Matters
For asymmetric synthesis, the defined (R)-configuration is a critical quality attribute; the racemate cannot induce stereoselectivity and would require additional resolution steps.
- [1] ChemSpace. (2025). Compound Page: 1-(thiophen-2-yl)ethan-1-amine, CAS 6309-16-6. View Source
